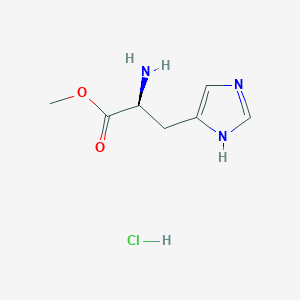
Methyl L-histidinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl L-histidinate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is a derivative of histidine, an essential amino acid that plays a crucial role in various physiological processes. Methyl L-histidinate hydrochloride is synthesized using specific methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
Methyl L-histidinate hydrochloride exerts its effects by regulating various biochemical pathways. It acts as an antioxidant and can scavenge free radicals, which can cause oxidative damage to cells. Additionally, it can modulate neurotransmitter levels in the brain, which can improve cognitive function. Methyl L-histidinate hydrochloride also regulates the expression of various genes involved in the immune response and inflammation.
Biochemische Und Physiologische Effekte
Methyl L-histidinate hydrochloride has been shown to have various biochemical and physiological effects. It can improve cognitive function, reduce oxidative stress, and regulate immune response and inflammation. Additionally, it can improve liver function and reduce liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl L-histidinate hydrochloride has several advantages for lab experiments. It is easy to synthesize, and the purity of the final product can be easily determined. Additionally, it has been extensively studied for its biochemical and physiological effects, which makes it an attractive compound for research. However, there are limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. Additionally, the optimal dosage and administration route for Methyl L-histidinate hydrochloride are not well-established.
Zukünftige Richtungen
There are several future directions for the research on Methyl L-histidinate hydrochloride. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it can be studied for its potential use in the treatment of liver diseases such as non-alcoholic fatty liver disease. Further research is also needed to determine the optimal dosage and administration route for Methyl L-histidinate hydrochloride. Finally, its safety profile needs to be established to determine its potential use as a dietary supplement.
Conclusion:
Methyl L-histidinate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. It is synthesized using specific methods and has been extensively studied for its biochemical and physiological effects. Methyl L-histidinate hydrochloride has several advantages for lab experiments, but there are also limitations to its use. There are several future directions for the research on Methyl L-histidinate hydrochloride, and further studies are needed to determine its potential use in the treatment of various diseases.
Synthesemethoden
Methyl L-histidinate hydrochloride is synthesized by reacting histidine with methanol and hydrochloric acid. The reaction is carried out under specific conditions, and the resulting compound is purified using various techniques such as recrystallization and chromatography. The purity of the final product is crucial for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl L-histidinate hydrochloride has been extensively studied for its potential therapeutic benefits. It has been shown to have antioxidant properties and can scavenge free radicals, which are implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, Methyl L-histidinate hydrochloride has been shown to have neuroprotective effects and can improve cognitive function. It has also been studied for its potential use in the treatment of liver diseases and as a dietary supplement.
Eigenschaften
CAS-Nummer |
18684-16-7 |
|---|---|
Produktname |
Methyl L-histidinate hydrochloride |
Molekularformel |
C7H12ClN3O2 |
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;/h3-4,6H,2,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 |
InChI-Schlüssel |
VEEIFXWJNCAVEQ-RGMNGODLSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CN=CN1)N.Cl |
SMILES |
COC(=O)C(CC1=CN=CN1)N.Cl |
Kanonische SMILES |
COC(=O)C(CC1=CN=CN1)N.Cl |
Andere CAS-Nummern |
22888-60-4 |
Synonyme |
L-Histidine, Methyl ester, Monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



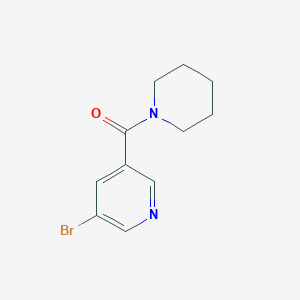

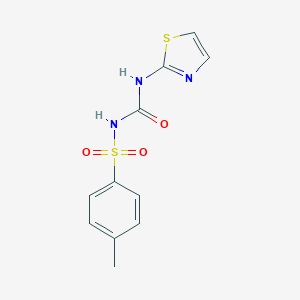
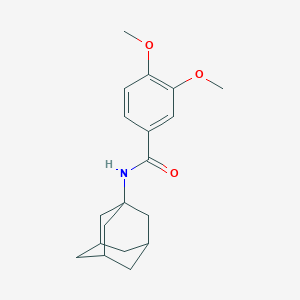


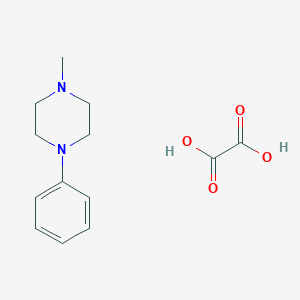
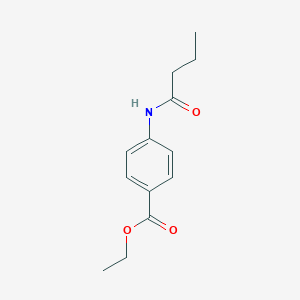
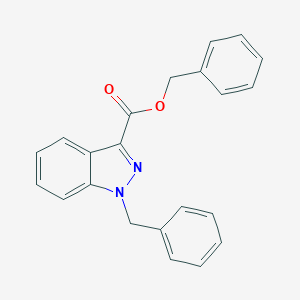

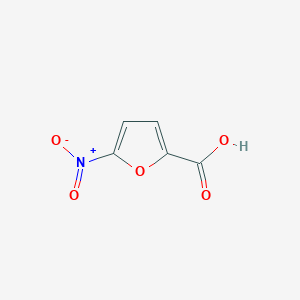
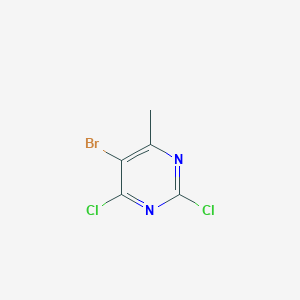
![Acetamide, 2,2,2-trifluoro-N-[2-(1-methylethyl)phenyl]-](/img/structure/B181396.png)
![Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate](/img/structure/B181400.png)